molecular formula C4H9NO3S B12890005 (R)-Pyrrolidine-3-sulfonic acid

(R)-Pyrrolidine-3-sulfonic acid

Cat. No.: B12890005
M. Wt: 151.19 g/mol
InChI Key: CQXPKCLOHLADCJ-SCSAIBSYSA-N
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Description

®-Pyrrolidine-3-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Pyrrolidine-3-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of ®-pyrrolidine with sulfur trioxide or chlorosulfonic acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-Pyrrolidine-3-sulfonic acid may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce sulfonamide compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-Pyrrolidine-3-sulfonic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in various chemical reactions and processes.

Biology

In biology, this compound is studied for its potential role in enzyme inhibition and protein modification. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicine, ®-Pyrrolidine-3-sulfonic acid is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism by which ®-Pyrrolidine-3-sulfonic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Pyrrolidine-3-sulfonic acid
  • Pyrrolidine-2-sulfonic acid
  • Pyrrolidine-4-sulfonic acid

Uniqueness

®-Pyrrolidine-3-sulfonic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer (S)-Pyrrolidine-3-sulfonic acid, the ®-form may exhibit different reactivity and selectivity in various reactions. Additionally, its position of the sulfonic acid group on the pyrrolidine ring differentiates it from other pyrrolidine sulfonic acids, leading to unique applications and functionalities.

Properties

Molecular Formula

C4H9NO3S

Molecular Weight

151.19 g/mol

IUPAC Name

(3R)-pyrrolidine-3-sulfonic acid

InChI

InChI=1S/C4H9NO3S/c6-9(7,8)4-1-2-5-3-4/h4-5H,1-3H2,(H,6,7,8)/t4-/m1/s1

InChI Key

CQXPKCLOHLADCJ-SCSAIBSYSA-N

Isomeric SMILES

C1CNC[C@@H]1S(=O)(=O)O

Canonical SMILES

C1CNCC1S(=O)(=O)O

Origin of Product

United States

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